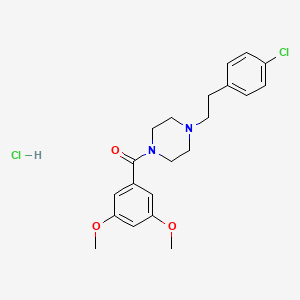









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6]([Cl:8])=[O:7].[Cl:14][C:15]1[CH:28]=[CH:27][C:18]([CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]2)=[CH:17][CH:16]=1.C(OCC)C>C(Cl)Cl>[ClH:8].[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][N:24]([C:6](=[O:7])[C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=3)[CH2:23][CH2:22]2)=[CH:27][CH:28]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
71.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1)OC
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
80.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CCN2CCNCC2)C=C1
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1900 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
The whole is then stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The rate of addition
|
|
Type
|
CUSTOM
|
|
Details
|
is so selected that the exothermic reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
WAIT
|
|
Details
|
for a further 1 hour at room temperature
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the whole is stirred for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate is filtered off with suction
|
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate is dissolved in 3.3 litres of boiling ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
The colourless precipitate that is obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling to approximately 20°
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
|
Type
|
WASH
|
|
Details
|
washed with a little ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried under a high vacuum for 16 hours at 80°
|
|
Duration
|
16 h
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=CC=C(CCN2CCN(CC2)C(C2=CC(=CC(=C2)OC)OC)=O)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |